molecular formula C14H21ClN2O4 B576636 H-Ala-Tyr-OEt HCl CAS No. 13260-91-8

H-Ala-Tyr-OEt HCl

Cat. No.: B576636
CAS No.: 13260-91-8
M. Wt: 316.782
InChI Key: IRILGEJGARIVDP-CSDGMEMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scientific Research Applications

H-Ala-Tyr-OEt HCl has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Tyr-OEt HCl typically involves the coupling of alanine and tyrosine derivatives. One common method is the use of L-amino acid ligase enzymes, which can efficiently catalyze the formation of dipeptides. For instance, the L-amino acid ligase from Bacillus subtilis has been used in combination with polyphosphate kinase to regenerate ATP, resulting in the production of H-Ala-Tyr-OEt in high yields .

Industrial Production Methods

Industrial production of this compound often involves multi-step chemical synthesis. This process includes the protection of amino groups, coupling reactions, and subsequent deprotection steps. The use of tert-butoxycarbonyl (Boc) protecting groups is common in these procedures to ensure selective reactions and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Ala-Tyr-OEt HCl can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.

    Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Hydrolysis can be achieved using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of H-Ala-Tyr-OEt HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The tyrosine residue can engage in hydrogen bonding and hydrophobic interactions, while the alanine residue provides structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

H-Ala-Tyr-OEt HCl can be compared with other dipeptides, such as:

    H-Ala-Gly-OEt HCl: Similar in structure but lacks the aromatic ring of tyrosine, resulting in different chemical and biological properties.

    H-Ala-Phe-OEt HCl: Contains phenylalanine instead of tyrosine, which affects its hydrophobicity and interaction with molecular targets.

    H-Ala-Leu-OEt HCl: Features leucine, leading to differences in solubility and reactivity.

This compound is unique due to the presence of the tyrosine residue, which imparts specific chemical reactivity and biological activity .

Properties

IUPAC Name

ethyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4.ClH/c1-3-20-14(19)12(16-13(18)9(2)15)8-10-4-6-11(17)7-5-10;/h4-7,9,12,17H,3,8,15H2,1-2H3,(H,16,18);1H/t9-,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRILGEJGARIVDP-CSDGMEMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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